molecular formula C9H18N2O B130319 1-(2,2-Dimethylpropanoyl)piperazine CAS No. 155295-47-9

1-(2,2-Dimethylpropanoyl)piperazine

Cat. No. B130319
M. Wt: 170.25 g/mol
InChI Key: FPXOBQQMHSMJMN-UHFFFAOYSA-N
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Description

“1-(2,2-Dimethylpropanoyl)piperazine” is an intermediate during drug synthesis . It is also known as 1-pivaloylpiperazine .


Synthesis Analysis

Piperazine derivatives are known for their broad therapeutic spectrum. The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Dimethylpropanoyl)piperazine” contains a total of 30 bond(s); 12 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

Piperazine derivatives mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Scientific Research Applications

Antibacterial and Enzyme Inhibition Properties

  • Biofilm and MurB Enzyme Inhibitors: Derivatives of piperazine, specifically 1,4-bis[((2-(3-substituted-1-aryl-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, have demonstrated significant antibacterial efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds also showed notable biofilm inhibition activities, outperforming the reference drug Ciprofloxacin in some cases. Additionally, their derivatives exhibited potent inhibitory activities against the MurB enzyme, with compound 5e being particularly effective (Mekky & Sanad, 2020).

Therapeutic and Pharmacological Applications

  • Antiviral and Anticancer Agents

    Piperazine derivatives, including those containing dimethylpyrazole, have shown promise in various therapeutic applications such as antiviral and anticancer agents. Some of these derivatives exhibit significant in vitro and in vivo fungicidal activity against plant fungi and possess herbicidal and KARI inhibitory activities, suggesting their potential in agricultural applications (Wang et al., 2017).

  • Neuroprotective Properties

    The compound dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) has been identified as a potential multi-target therapeutic neuroprotective agent for Alzheimer's disease. It inhibits acetylcholinesterase activity and possesses antioxidant properties, offering neuroprotection against various toxins (Lecanu et al., 2010).

Industrial and Environmental Applications

  • CO2 Capture Enhancement

    Piperazine has been used to enhance the absorption of CO2 in certain amine solutions, indicating its potential application in carbon capture technologies. It demonstrated an increased absorption capacity and rate under various conditions, highlighting its effectiveness in environmental applications (Zhang et al., 2020).

  • Atmospheric Particle Formation

    Piperazine's involvement in sulfuric acid-based new particle formation (NPF) suggests a significant environmental impact. Its behavior is comparable to monoamines and can enhance NPF at trace levels. This process might be an important removal pathway for atmospheric piperazine (Ma et al., 2019).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This work will help people understand the nonlinear optical properties of piperazine-based molecules and provide guidance for the rational design of molecules with excellent optoelectronic properties .

properties

IUPAC Name

2,2-dimethyl-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXOBQQMHSMJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375754
Record name 1-(2,2-dimethylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethylpropanoyl)piperazine

CAS RN

155295-47-9
Record name 1-(2,2-dimethylpropanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-Dimethylpropanoyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Banno, S Sasaki, M Kamata, J Kunitomo… - Bioorganic & Medicinal …, 2017 - Elsevier
The discovery of a novel series of β-methyltryptophan (β MeTrp) derivatives as selective and orally active non-peptide somatostatin receptor 2 (SSTR2) agonists for the treatment of …
Number of citations: 4 www.sciencedirect.com

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